Nicotine is highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission. Nicotine is also important medically because of its presence in tobacco smoke.
Nicotine bitartrate
CAS No.: 6019-06-3
Cat. No.: VC20769412
Molecular Formula: C18H30N2O14
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6019-06-3 |
|---|---|
| Molecular Formula | C18H30N2O14 |
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate |
| Standard InChI | InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2 |
| Standard InChI Key | LDMPZNTVIGIREC-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
| SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
| Melting Point | 90 °C |
Introduction
Chemical Structure and Properties
Molecular Composition and Forms
Nicotine bitartrate exists in two primary forms: the dihydrate and anhydrous variants. The dihydrate form has a molecular formula of C10H14N2.(C4H6O6)2.2H2O, while the anhydrous form lacks the two water molecules . As a salt, it represents the combination of nicotine (a potent alkaloid) with tartaric acid, creating a stable, crystalline compound that offers advantages in pharmaceutical formulations.
Physical Characteristics
Analytical Methods
Spectrophotometric Analysis
UV spectrophotometry has been developed and validated for the quantitative analysis of nicotine bitartrate dihydrate. Research by Athawale et al. demonstrated that this method is:
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Linear with a coefficient of variation of approximately 0.9994
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Precise with relative standard deviation less than 1%
This validated method provides researchers and quality control laboratories with a reliable means of analyzing nicotine bitartrate in both pure form and pharmaceutical formulations.
Chemical Structure Verification
The chemical structure of nicotine bitartrate dihydrate includes the nicotine molecule combined with two tartaric acid molecules and two water molecules. The structure features a pyridine ring connected to a pyrrolidine ring from the nicotine component, with the tartaric acid providing the acidic counterion that forms the salt .
Pharmacological Properties
Receptor Activity and Mechanism of Action
Nicotine bitartrate functions as a potent agonist of acetylcholine receptors (AChR). It stimulates autonomic ganglia and skeletal muscle neuromuscular junctions . As the prototypical nicotinic acetylcholine receptor agonist, it mimics the action of the neurotransmitter acetylcholine at these receptors, which helps explain its effects on the nervous system.
Bioavailability and Pharmacokinetics
One of the notable advantages of nicotine bitartrate is its high bioavailability when formulated in appropriate delivery systems. Clinical studies have shown that at nominal equivalent doses, nicotine bitartrate in lozenge form delivers larger amounts of bioavailable nicotine compared to nicotine polacrilex gum . Specifically, the systemic exposure to nicotine can be ranked as follows:
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4 mg polacrilex gum
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2 mg nicotine bitartrate lozenge
This enhanced bioavailability contributes to the effectiveness of nicotine bitartrate in therapeutic applications.
Therapeutic Applications
Smoking Cessation Products
Nicotine bitartrate is primarily utilized in nicotine replacement therapy (NRT) products designed to support smoking cessation. It serves as the active ingredient in formulations such as:
These products aim to deliver controlled amounts of nicotine to help manage withdrawal symptoms and cravings experienced during smoking cessation attempts.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of nicotine bitartrate-containing products. For instance, Nicotinell lozenges containing nicotine bitartrate dihydrate have shown significantly higher continuous abstinence rates compared to placebo in smoking cessation studies . This evidence supports the therapeutic value of nicotine bitartrate in addressing tobacco dependence.
Comparative Analysis with Other Nicotine Forms
Understanding how nicotine bitartrate compares with other forms of nicotine used in therapeutic applications provides valuable context for researchers and healthcare professionals.
Table 1: Comparison of Nicotine Forms Used in Smoking Cessation Products
| Nicotine Form | Delivery System | Bioavailability | Key Characteristics |
|---|---|---|---|
| Nicotine bitartrate dihydrate | Lozenges, sublingual tablets | High | Enhanced water solubility, stable crystalline structure |
| Nicotine polacrilex | Chewing gum | Moderate | Ion-exchange resin complex, pH-dependent release |
| Nicotine (free base) | Transdermal patches | Sustained, moderate | Lipophilic, allows passive diffusion through skin |
| Nicotine nasal spray | Nasal spray | Rapid, high | Quick absorption through nasal mucosa |
This comparison highlights the specific advantages of nicotine bitartrate for oral delivery systems, particularly its solubility and stability characteristics.
Research Applications
Neurophysiological Studies
As a well-characterized form of nicotine, nicotine bitartrate serves as an important tool in neurophysiological research. Its defined chemical properties and reliable activity make it suitable for:
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Investigating nicotinic receptor function
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Studying neurotransmitter release mechanisms
Reference Standard Applications
Nicotine bitartrate dihydrate is available as a certified reference standard for analytical purposes. The United States Pharmacopeia (USP) offers it as a reference standard (catalog number 1463304) for quality control and analytical method validation . This standardized material ensures consistency in pharmaceutical analysis and research.
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